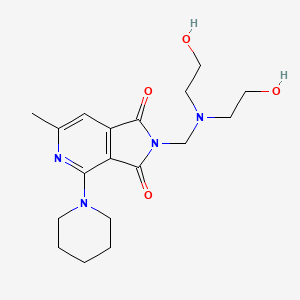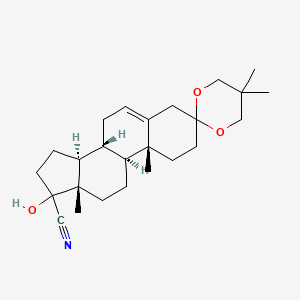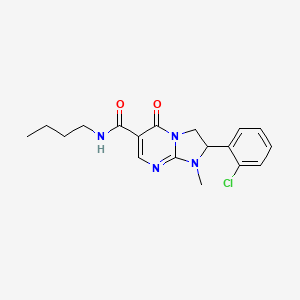
Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-carboxamida-1,2,3,5-tetrahidro-N-butil-2-(2-clorofenil)-1-metil-5-oxo-imidazo(1,2-a)pirimidina es un complejo compuesto orgánico que pertenece a la clase de imidazo[1,2-a]pirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de derivados de imidazo[1,2-a]pirimidina generalmente implica reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Las rutas sintéticas comunes pueden incluir:
Reacciones de Ciclización: Formación del núcleo de imidazo[1,2-a]pirimidina mediante la ciclización de precursores apropiados.
Reacciones de Sustitución: Introducción de grupos funcionales como los grupos butilo y clorofenilo a través de reacciones de sustitución nucleófila o electrófila.
Reacciones de Amidación: Formación del grupo carboxamida a través de reacciones de amidación.
Métodos de Producción Industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catálisis: Uso de catalizadores para mejorar las velocidades de reacción y la selectividad.
Selección de Disolvente: Elección de disolventes que faciliten las reacciones deseadas y sean fáciles de eliminar durante la purificación.
Control de Temperatura y Presión: Optimización de la temperatura y la presión para lograr las mejores condiciones de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Los derivados de imidazo[1,2-a]pirimidina pueden experimentar diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Reducción de grupos funcionales a estados de oxidación más bajos.
Sustitución: Reemplazo de grupos funcionales con otros grupos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes Reductores: Como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos de Sustitución: Como halógenos o nucleófilos.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Como intermediarios en la síntesis de moléculas más complejas.
Biología: Como sondas para estudiar procesos biológicos.
Medicina: Como posibles agentes terapéuticos para tratar diversas enfermedades.
Industria: Como componentes en el desarrollo de nuevos materiales o catalizadores.
Mecanismo De Acción
El mecanismo de acción de los derivados de imidazo[1,2-a]pirimidina a menudo implica la interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular las vías biológicas y conducir a efectos terapéuticos. El mecanismo exacto puede variar dependiendo del compuesto específico y su objetivo.
Comparación Con Compuestos Similares
Los derivados de imidazo[1,2-a]pirimidina se pueden comparar con otros compuestos heterocíclicos, como:
Imidazopiridinas: Conocidas por sus efectos sedantes e hipnóticos.
Pirimidinas: Ampliamente estudiadas por sus propiedades antivirales y anticancerígenas.
Bencimidazoles: Conocidos por sus actividades antihelmínticas y antifúngicas.
La singularidad de los derivados de imidazo[1,2-a]pirimidina radica en sus diversas actividades biológicas y su potencial para aplicaciones terapéuticas.
Conclusión
La 6-carboxamida-1,2,3,5-tetrahidro-N-butil-2-(2-clorofenil)-1-metil-5-oxo-imidazo(1,2-a)pirimidina es un compuesto complejo con un potencial significativo en diversos campos científicos. Se requieren más investigaciones y estudios detallados para comprender completamente sus propiedades y aplicaciones.
Propiedades
Número CAS |
141234-24-4 |
|---|---|
Fórmula molecular |
C18H21ClN4O2 |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H21ClN4O2/c1-3-4-9-20-16(24)13-10-21-18-22(2)15(11-23(18)17(13)25)12-7-5-6-8-14(12)19/h5-8,10,15H,3-4,9,11H2,1-2H3,(H,20,24) |
Clave InChI |
HCZNXSUBIGKUCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


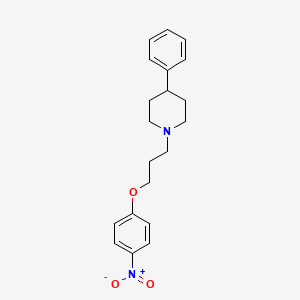
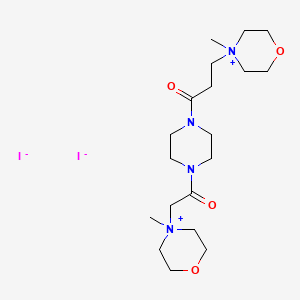



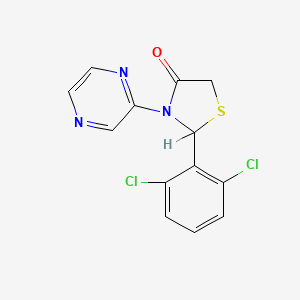



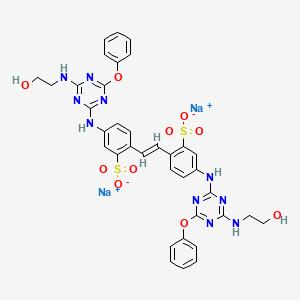
![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
